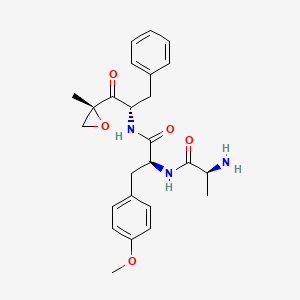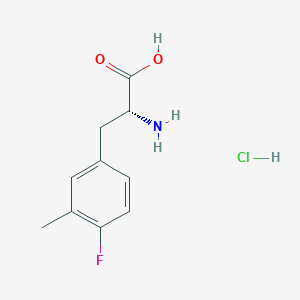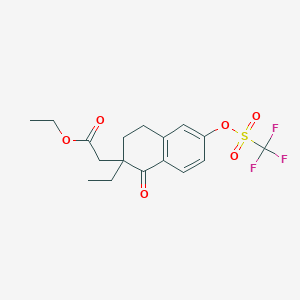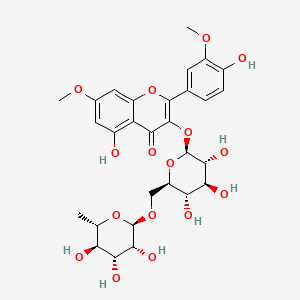
Rhamnazin 3-rutinoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhamnazin 3-rutinoside is a flavonoid glycoside compound found in various plants. It is known for its antioxidant and anti-inflammatory properties. The compound consists of a rhamnazin molecule linked to a rutinoside sugar moiety. Flavonoids like this compound are known for their beneficial effects on human health, including their potential to reduce oxidative stress and inflammation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rhamnazin 3-rutinoside typically involves the glycosylation of rhamnazin with rutinoside. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer the sugar moiety to the rhamnazin molecule under mild conditions. Chemical glycosylation, on the other hand, involves the use of activated sugar donors and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as plants rich in flavonoids. The extraction process typically includes solvent extraction, purification, and crystallization steps to obtain the pure compound. Alternatively, biotechnological methods using engineered microorganisms to produce the compound can also be employed.
化学反应分析
Types of Reactions: Rhamnazin 3-rutinoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the flavonoid structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield reduced flavonoid derivatives.
科学研究应用
Rhamnazin 3-rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of flavonoids.
Biology: Investigated for its role in cellular processes, such as antioxidant defense and signal transduction.
Medicine: Explored for its potential therapeutic effects in reducing oxidative stress, inflammation, and related diseases.
Industry: Utilized in the development of natural antioxidants and anti-inflammatory agents for use in food, cosmetics, and pharmaceuticals.
作用机制
The mechanism of action of rhamnazin 3-rutinoside involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging reactive oxygen species and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and modulating inflammatory pathways.
Enzyme Inhibition: Inhibiting enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase.
相似化合物的比较
- Quercetin 3-rutinoside
- Kaempferol 3-rutinoside
- Rutin
- Isoquercitrin
Rhamnazin 3-rutinoside stands out due to its specific molecular structure and the combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
64527-08-8 |
|---|---|
分子式 |
C29H34O16 |
分子量 |
638.6 g/mol |
IUPAC 名称 |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C29H34O16/c1-10-19(32)22(35)24(37)28(42-10)41-9-17-20(33)23(36)25(38)29(44-17)45-27-21(34)18-14(31)7-12(39-2)8-16(18)43-26(27)11-4-5-13(30)15(6-11)40-3/h4-8,10,17,19-20,22-25,28-33,35-38H,9H2,1-3H3/t10-,17+,19-,20+,22+,23-,24+,25+,28+,29-/m0/s1 |
InChI 键 |
JUIYKRQGQJORHH-BDAFLREQSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC)C5=CC(=C(C=C5)O)OC)O)O)O)O)O)O |
相关CAS编号 |
64527-08-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


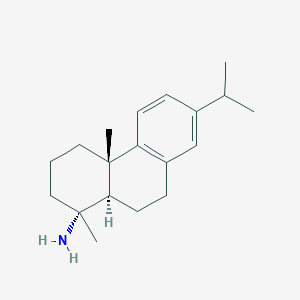
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
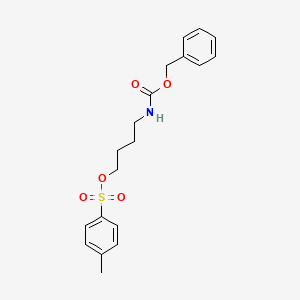
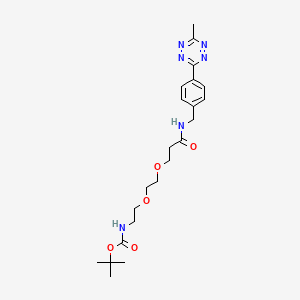
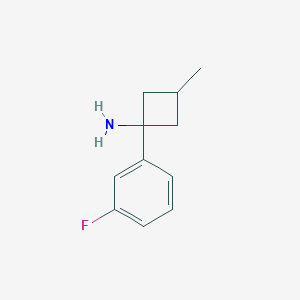
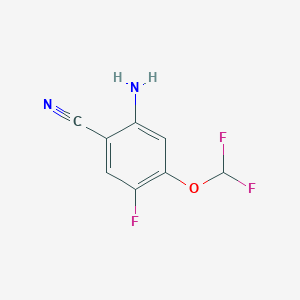
![Ethyl 1-(5-chloro-1H-benzo[D]imidazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14033008.png)

